molecular formula C16H15ClIN3S B2560117 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049785-15-0

1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2560117
CAS No.: 1049785-15-0
M. Wt: 443.73
InChI Key: BETGGNFTXHDQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a chlorobenzyl group attached to the indole ring, along with an imidothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde in the presence of a base to form the intermediate 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with ammonium thiocyanate and hydroiodic acid to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to its specific combination of the indole ring and the imidothiocarbamate moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S.HI/c17-13-7-3-1-5-11(13)9-20-10-15(21-16(18)19)12-6-2-4-8-14(12)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGGNFTXHDQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N)Cl.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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